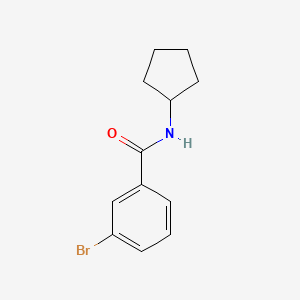
3-bromo-N-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-cyclopentylbenzamide is a compound that is structurally related to various brominated benzamide derivatives, which have been the subject of several studies due to their interesting chemical and biological properties. Although the specific compound 3-bromo-N-cyclopentylbenzamide is not directly mentioned in the provided papers, the research on similar brominated benzamides can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of brominated benzamide derivatives can be achieved through various methods. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro counterpart was reported to yield good results and involved spectroscopic characterization . Another synthetic route described the formation of 3-bromo-1,2-dihydroquinoline derivatives via TBAB/Oxone-mediated radical cyclization of 2-alkynylbenzamide . These methods highlight the versatility of brominated benzamides in chemical synthesis and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of brominated benzamides has been extensively studied using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of two crystalline polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing differences in molecular packing and hydrogen bonding patterns between the polymorphs . Similarly, the solid-state structures of antipyrine derivatives were analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and π-interactions play a significant role in molecular stabilization .
Chemical Reactions Analysis
Brominated benzamides participate in various chemical reactions that can lead to the formation of complex structures. The TBAB-mediated radical cyclization of N-aryl-N-(prop-2-yn-1-yl)benzenesulfonamide resulted in the synthesis of 3-bromo-1,2-dihydroquinoline, demonstrating the reactivity of such compounds in radical addition and cyclization reactions . Additionally, the hydroxyalkylation-initiated radical cyclization of N-allylbenzamide provided a route toward 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamides are influenced by their molecular structure and substituents. For instance, the inhibitory efficiency of 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides on photosynthetic electron transport was found to depend on compound lipophilicity and the electronic properties of substituents . The vibrational spectroscopic analysis and HOMO-LUMO gap calculations of N-(4-Bromophenyl)-4-nitrobenzamide provided insights into the reactive nature of the compound and its potential use in electro-optical applications .
Aplicaciones Científicas De Investigación
Understanding Chemical Properties and Interactions
- Research on halogen···halogen contacts in organic crystals, including 4-bromobenzamide and its interactions with dicarboxylic acids, has deepened our understanding of synthon modularity, particularly the classification of type I, type II, and quasi type I/II halogen interactions. The study also explores the design strategies for cocrystals using synthon theory, highlighting the structural robustness of acid–amide heterosynthons in crystal structures (Tothadi, Joseph, & Desiraju, 2013).
Exploring Versatile Applications in Various Fields
- Cyclodextrins, which have seen extensive molecular modeling studies for understanding structural, dynamic, and energetic features, share similar structural aspects with bromo-benzamide derivatives. This review emphasizes the various applications of cyclodextrins, which might mirror the potential utility of similar compounds like 3-bromo-N-cyclopentylbenzamide in drug delivery, pharmaceuticals, and other industries (Zhao et al., 2016).
Potential in Drug Design and Delivery Systems
- Cyclodextrins, recognized for their ability to form host–guest type inclusion complexes, have demonstrated a wide array of applications in drug delivery systems, cosmetics, food, and nutrition, among others. The insights from the cyclodextrin studies underscore the potential of structurally similar compounds, such as 3-bromo-N-cyclopentylbenzamide, in creating novel solutions for scientific problems, particularly in drug delivery and pharmaceutical formulations (Sharma & Baldi, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEACXKKLFRTGSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367894 |
Source


|
| Record name | 3-bromo-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopentylbenzamide | |
CAS RN |
349405-34-1 |
Source


|
| Record name | 3-bromo-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

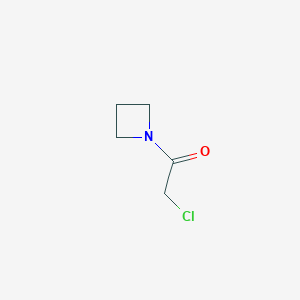
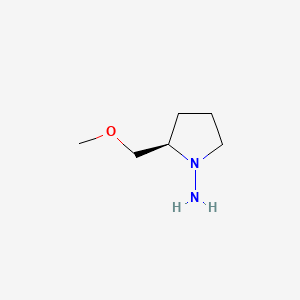

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
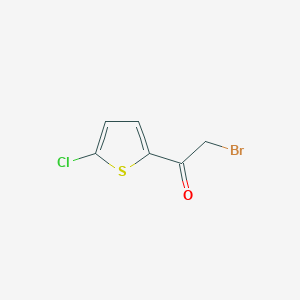

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)
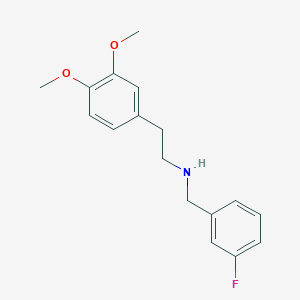
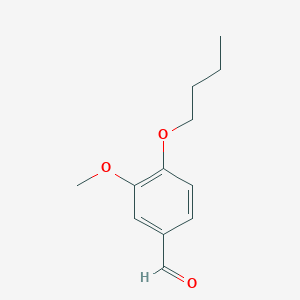
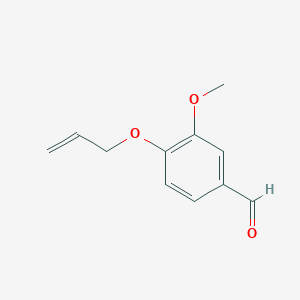
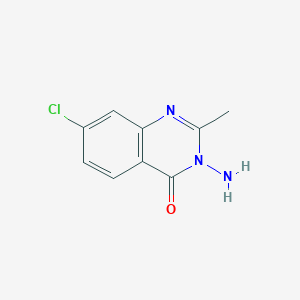
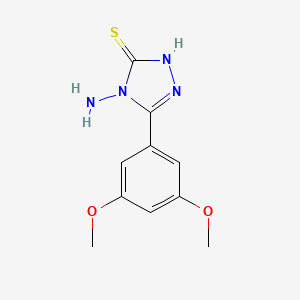
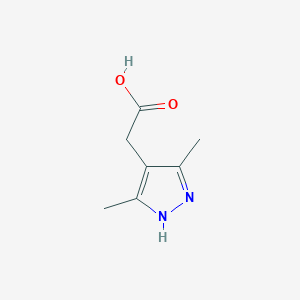
![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)